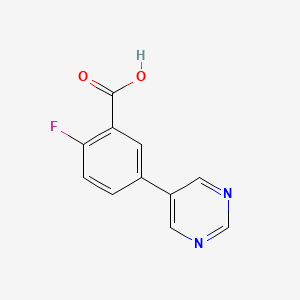![molecular formula C10H10ClN3O B1467460 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248698-16-9](/img/structure/B1467460.png)
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
描述
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the triazole ring, and a methanol group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:
Formation of the Azide: The starting material, 2-chloro-4-methylphenylamine, is converted to the corresponding azide using sodium azide in the presence of a suitable solvent like DMF (dimethylformamide).
Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, solvent, and catalyst concentration) would be essential to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanal or [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of click chemistry due to its triazole ring.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of antifungal and anticancer agents.
Industry:
- Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups on the phenyl ring may enhance its binding affinity to specific molecular targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
- [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanal
- [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanoic acid
- [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methane
Comparison:
- Uniqueness: The presence of the methanol group in [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol provides unique reactivity and potential for hydrogen bonding, which may not be present in its analogs.
- Chemical Properties: The chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUJTDSPFASDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)

![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)

![6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)
